molecular formula C8H6Br2F2 B2610134 1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene CAS No. 1823315-70-3

1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene

Cat. No.: B2610134
CAS No.: 1823315-70-3
M. Wt: 299.941
InChI Key: CILPFKVLJFXECC-UHFFFAOYSA-N
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Description

1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene (C₈H₆Br₂F₂) is a halogenated aromatic compound featuring a bromine atom at position 1 of the benzene ring, a 1-bromoethyl substituent at position 5, and fluorine atoms at positions 2 and 3. This compound is of interest in organic synthesis due to its multiple reactive sites, which make it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science applications. Its commercial availability (e.g., Lab-Chemicals.Com ) underscores its utility in research and industrial settings.

Properties

IUPAC Name

1-bromo-5-(1-bromoethyl)-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2F2/c1-4(9)5-2-6(10)8(12)3-7(5)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILPFKVLJFXECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene typically involves the bromination of 2,4-difluorotoluene. The process can be carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.

    Materials Science: Utilized in the preparation of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the bromine atoms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally analogous halogenated benzene derivatives, focusing on molecular structure, synthesis, properties, and applications.

Substitution Pattern and Molecular Features

Target Compound :
  • Structure : 1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene
  • Molecular Formula : C₈H₆Br₂F₂
  • Key Features : Two bromine atoms (aromatic and aliphatic), two fluorine atoms at positions 2 and 4.
Similar Compounds :

1-Bromo-5-(1-bromo-2,2,2-trifluoroethyl)-2,3-difluorobenzene (C122)

  • Structure : Trifluoroethyl group at position 5; fluorine at positions 2 and 3 .
  • Key Differences : The trifluoroethyl group introduces stronger electron-withdrawing effects compared to the bromoethyl group, altering reactivity.
  • Synthesis : Achieved in 64% yield via multistep halogenation, isolated as a pale yellow oil .

1-(1-Bromoethyl)-4-fluorobenzene

  • Structure : Single fluorine at position 4; bromoethyl group at position 1 .
  • Molecular Formula : C₈H₈BrF (MW = 203.05).
  • Key Differences : Simpler structure with fewer halogen substituents, reducing steric hindrance and electronic complexity.

1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene Structure: Sulfur atom bridges bromoethyl and difluorobenzene . Molecular Formula: C₈H₇BrF₂S (MW = 253.11).

5-Bromo-2-(1-bromoethyl)-1,3-difluorobenzene

  • Structure : Positional isomer of the target compound with fluorine at positions 1 and 3 .
  • Molecular Formula : C₈H₆Br₂F₂.
  • Key Differences : Altered fluorine positions influence electronic distribution and regioselectivity in reactions.

Physicochemical Properties and Hazards

Compound Molecular Weight Physical State Hazard Classifications
This compound 287.94 Liquid/Oil* H315, H319, H335 (predicted)
C122 343.93 Pale yellow oil Not specified
1-(1-Bromoethyl)-4-fluorobenzene 203.05 Liquid Irritant (skin/eyes)
1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene 253.11 Liquid H315, H319, H335

*Predicted based on similar brominated compounds.

Biological Activity

1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorobenzene ring substituted with bromine and a bromoethyl group. The presence of halogens (bromine and fluorine) significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer properties. The compound has been studied for its potential as an intermediate in drug synthesis, particularly in enhancing the efficacy of chemotherapeutic agents by modulating multidrug resistance mechanisms.

Anticancer Properties

  • Mechanism of Action : The compound is believed to interact with cellular targets such as proteins involved in drug resistance. It can inhibit multidrug resistant proteins, thereby enhancing the cytotoxic effects of conventional chemotherapeutics.
  • Case Studies : Research shows that structural modifications can significantly alter the interaction profiles and biological effects of similar compounds. For example, studies have demonstrated that this compound can enhance the effectiveness of existing cancer therapies by overcoming resistance mechanisms.

Antimicrobial Activity

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of multidrug resistance proteins
AntimicrobialPotential interactions with microbial targets

Synthesis and Structural Modifications

The synthesis of this compound involves various methods that allow for structural modifications. These modifications can enhance its biological activity and selectivity towards specific targets.

Table 2: Synthesis Methods

MethodDescription
HalogenationIntroduction of bromine and fluorine substituents
AlkylationAddition of bromoethyl group
Coupling ReactionsFormation of complex structures for enhanced activity

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